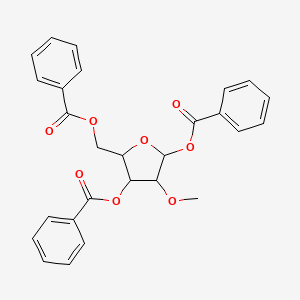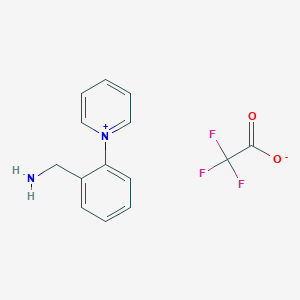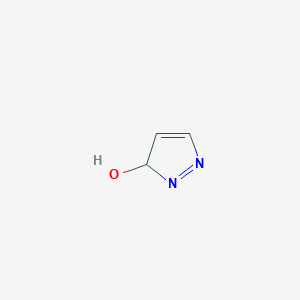
3H-Pyrazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazol-3-ol: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms. The unique structure of this compound makes it an interesting compound for various applications in organic synthesis, medicinal chemistry, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3H-Pyrazol-3-ol can be synthesized through various methods, including cyclocondensation reactions. One common method involves the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions . Another approach is the cyclization of α,β-unsaturated carbonyl compounds with hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole-3,5-diones.
Reduction: Reduction reactions can convert it into pyrazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Pyrazole-3,5-diones.
Reduction: Pyrazolidines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 3H-Pyrazol-3-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine: Medicinal chemistry explores this compound derivatives for drug development. These compounds are investigated for their potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials with specific properties. Its versatility makes it valuable in various industrial applications .
Mécanisme D'action
The mechanism of action of 3H-Pyrazol-3-ol and its derivatives involves interactions with specific molecular targets. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity. Others may modulate receptor functions by interacting with receptor binding sites . The exact pathways and targets depend on the specific structure and functional groups of the derivatives .
Comparaison Avec Des Composés Similaires
1H-Pyrazol-3-ol: Similar in structure but differs in tautomeric form.
3,5-Dimethylpyrazole: Contains additional methyl groups at positions 3 and 5.
Pyrazole-3,5-dione: An oxidized form of 3H-Pyrazol-3-ol.
Uniqueness: this compound is unique due to its specific tautomeric form, which influences its reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C3H4N2O |
|---|---|
Poids moléculaire |
84.08 g/mol |
Nom IUPAC |
3H-pyrazol-3-ol |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-3,6H |
Clé InChI |
BBGFOEMTNXZBDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
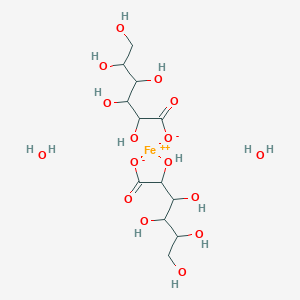
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)

![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)
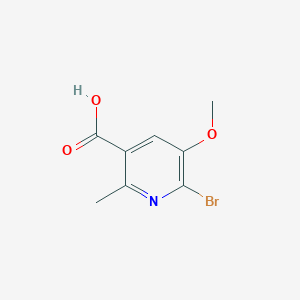
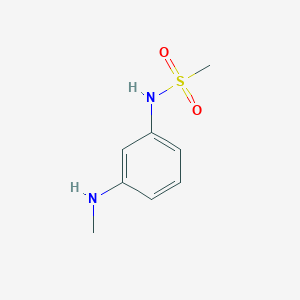
![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
